molecular formula C12H10BrN3O3S B5743145 5-bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide

5-bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide

Cat. No.: B5743145
M. Wt: 356.20 g/mol
InChI Key: WKBMXPZHJADWKV-UHFFFAOYSA-N
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Properties

IUPAC Name

5-bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O3S/c13-9-5-8(6-15-7-9)12(17)16-10-1-3-11(4-2-10)20(14,18)19/h1-7H,(H,16,17)(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBMXPZHJADWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with 4-aminobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of coupling agents and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine atom and sulfonamide group contribute to its reactivity and potential therapeutic applications .

Biological Activity

5-Bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a bromine atom, a sulfamoyl group, and a carboxamide functional group. The presence of these functional groups contributes to its diverse biological activities.

The compound’s biological activity can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation and microbial resistance. For instance, it may target enzymes like histone deacetylases (HDACs) and protein kinases, which are crucial in cellular signaling pathways.
  • Antimicrobial Activity : The sulfamoyl group is known for its antimicrobial properties, potentially inhibiting bacterial growth by interfering with folic acid synthesis pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The following table summarizes its activity against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

Case Studies

  • Evaluation of Antimicrobial Activity : A study conducted on various sulfamoyl derivatives, including this compound, showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the sulfamoyl group could enhance antimicrobial efficacy .
  • Anticancer Efficacy : In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability in breast and colon cancer models. The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent .

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